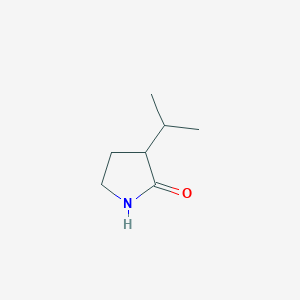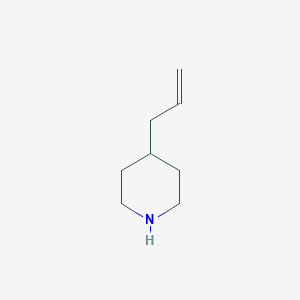![molecular formula C8H12O2 B3097673 Spiro[3.3]heptane-3-carboxylic acid CAS No. 1314960-17-2](/img/structure/B3097673.png)
Spiro[3.3]heptane-3-carboxylic acid
Übersicht
Beschreibung
Spiro[3.3]heptane-3-carboxylic acid is a spirocyclic compound characterized by a unique three-dimensional structure. This compound features a spiro[3.3]heptane core, which consists of two cyclobutane rings sharing a single carbon atom. The carboxylic acid functional group is attached to one of the carbon atoms in the spiro[3.3]heptane structure.
Wirkmechanismus
Target of Action
Spiro[3.3]heptane-3-carboxylic acid is a unique compound that has been shown to mimic the mono-, meta-, and para-substituted phenyl rings in drugs . This means it can potentially interact with a wide range of targets, depending on the specific drug it is designed to mimic.
Mode of Action
The mode of action of this compound is primarily through its ability to act as a saturated benzene bioisostere . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group. In this case, this compound can mimic the properties of benzene rings in drugs, allowing it to interact with the same targets and produce similar effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific drug it is designed to mimic. Given its ability to act as a bioisostere for benzene, it could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of Spiro[3Its structural similarity to benzene suggests it may have similar adme properties to drugs containing benzene rings .
Result of Action
The molecular and cellular effects of this compound would depend on the specific drug it is designed to mimic. Its ability to act as a bioisostere for benzene suggests it could potentially produce similar effects to drugs containing benzene rings .
Action Environment
The action environment of this compound would be influenced by a variety of factors, including the specific drug it is designed to mimic, the biological system in which it is used, and the specific conditions of that system .
Biochemische Analyse
Biochemical Properties
Spiro[3.3]heptane-3-carboxylic acid has been shown to mimic the mono-, meta-, and para-substituted benzene rings in drugs
Cellular Effects
It has been incorporated into the anticancer drug sonidegib , suggesting it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to mimic the mono-, meta-, and para-substituted benzene rings in drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spiro[3.3]heptane-3-carboxylic acid can be synthesized using various methods. One common approach involves the addition of ketenes to activated or strained alkenes, followed by hydrolysis to yield the desired spirocyclic structure . Another method includes the alkylation of malonate esters, which undergoes cyclization to form the spiro[3.3]heptane core . Rearrangements of cyclopropanes are also employed to synthesize substituted spiro[3.3]heptanes .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials and optimized reaction conditions are crucial for efficient production. The reaction between keteneiminium salts and alkenes, followed by hydrolysis, is a modular approach that can be adapted for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carboxylic acid functional group and the strained spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or aldehyde derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various substituents onto the spirocyclic core.
Major Products Formed
The major products formed from these reactions include spiro[3.3]heptane derivatives with different functional groups, such as alcohols, ketones, aldehydes, and substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Spiro[3.3]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: A saturated benzene bioisostere with collinear exit vectors.
Cubane: Another saturated benzene bioisostere with a cubic structure.
Bicyclo[2.2.2]octane: A saturated benzene bioisostere with a bicyclic structure.
2-Oxabicyclo[2.2.2]octane: A saturated benzene bioisostere with an oxygen atom in the bicyclic structure.
Uniqueness
Spiro[3.3]heptane-3-carboxylic acid is unique due to its non-collinear exit vectors, which allow it to mimic mono-, meta-, and para-substituted benzene rings in bioactive compounds . This structural feature distinguishes it from other saturated benzene bioisosteres and provides distinct advantages in drug design and materials science .
Eigenschaften
IUPAC Name |
spiro[3.3]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHUUMJSTDLONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314960-17-2 | |
| Record name | spiro[3.3]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid](/img/structure/B3097606.png)
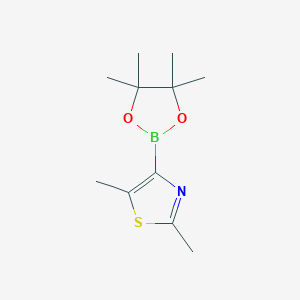
![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)
![1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B3097629.png)
![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)
![2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile](/img/structure/B3097637.png)
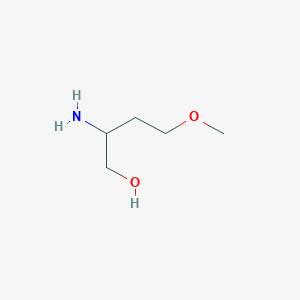
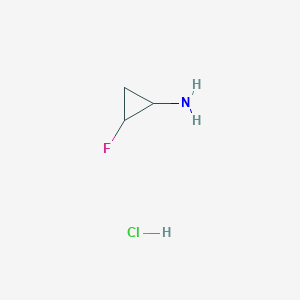


![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B3097681.png)
